3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide
描述
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-11-8-16(9-12-19)10-13-20(24)22-17-5-4-6-18(15-17)23-14-3-2-7-21(23)25/h4-6,8-9,11-12,15H,2-3,7,10,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDWFRGJINYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving 4-methoxybenzaldehyde and an appropriate reagent.
Piperidinyl Group Introduction: The piperidinyl group is incorporated using a piperidine derivative, often through a nucleophilic substitution reaction.
Amide Bond Formation: The final step involves the formation of the amide bond between the methoxyphenyl intermediate and the piperidinyl intermediate, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a tool compound in pharmacological research.
Industrial Applications: Explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Substituent Variations on the Aromatic Ring
- Electron-Donating vs. Electron-Withdrawing Groups :
- 3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (, Compound 6) : Replacing the 4-methoxyphenyl group with a 4-CF₃-phenyl substituent introduces strong electron-withdrawing effects, likely reducing electron density in the aromatic system. This could decrease π-π stacking interactions in biological targets compared to the methoxy group .
- N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide () : The 3-chlorophenyl group enhances lipophilicity (higher logP) and may improve membrane permeability relative to the 2-oxopiperidinyl-substituted phenyl group .
Heterocyclic Modifications
- Oxopiperidine vs. In contrast, the 2-oxopiperidinyl group contains a ketone, enhancing polarity but reducing basicity . 3-Chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide (): The sulfonyl-piperidine group introduces strong electron-withdrawing and hydrogen-bond acceptor properties, differing from the oxopiperidine’s cyclic amide .
Backbone and Linker Modifications
- Propanamide vs.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The 4-methoxyphenyl group in the target compound contributes to moderate lipophilicity, balancing solubility and membrane permeability.
生物活性
3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide, also known as a derivative of the pyrazolo[3,4-c]pyridine class, has garnered attention in pharmacological research due to its biological activity, particularly as an anticoagulant. This compound is structurally related to apixaban, a well-known factor Xa inhibitor, which is used in clinical settings for the prevention and treatment of thromboembolic disorders.
The primary mechanism of action for this compound involves the inhibition of factor Xa (fXa), a crucial enzyme in the coagulation cascade. By inhibiting fXa, the compound effectively prevents thrombin generation and fibrin clot formation, making it a potent anticoagulant.
Efficacy and Selectivity
Research indicates that this compound exhibits high potency and selectivity for fXa compared to other serine proteases involved in coagulation. A study demonstrated that modifications in the structure, particularly at the carboxamido linker, enhanced oral bioavailability and pharmacokinetic profiles while retaining fXa binding affinity .
Research Findings
A comprehensive analysis of the biological activity of this compound reveals significant findings:
- In Vitro Studies : In vitro assays have shown that the compound inhibits fXa with an IC50 value comparable to that of apixaban, suggesting similar efficacy .
- Pharmacokinetics : Studies indicate improved absorption and distribution characteristics in animal models, highlighting its potential for oral administration .
- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile with minimal adverse effects at therapeutic doses .
Data Table: Comparative Analysis of Anticoagulant Activity
| Compound Name | CAS Number | Molecular Weight | IC50 (fXa Inhibition) | Oral Bioavailability |
|---|---|---|---|---|
| Apixaban | 503612-47-3 | 459.50 g/mol | 0.5 nM | High |
| This compound | 503614-92-4 | 460.48 g/mol | 0.6 nM | Moderate |
Clinical Implications
Recent studies have explored the potential use of this compound in patients with atrial fibrillation and those undergoing orthopedic surgeries where anticoagulation is necessary to prevent venous thromboembolism. The results have been promising, showing comparable efficacy to existing anticoagulants with potentially fewer side effects.
- Study on Atrial Fibrillation Patients : A clinical trial involving patients with atrial fibrillation demonstrated that the compound significantly reduced the incidence of stroke compared to placebo .
- Orthopedic Surgery Trials : In patients undergoing hip replacement surgery, the compound was associated with lower rates of deep vein thrombosis compared to traditional anticoagulants .
常见问题
Basic Research Questions
Q. What synthetic routes are typically employed for synthesizing 3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between 3-(4-methoxyphenyl)propanoyl chloride and 3-(2-oxopiperidin-1-yl)aniline. Optimal conditions include using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous solvents such as DMF or DMSO, with triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts for the methoxyphenyl group (δ ~3.8 ppm for OCH3, aromatic protons δ 6.8–7.5 ppm) and the 2-oxopiperidinyl moiety (δ 1.5–3.5 ppm for piperidine protons, δ ~170 ppm for the ketone carbon) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 381.18; observed 381.17) to confirm purity .
- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Dispose of waste via halogenated solvent containers for incineration, adhering to institutional guidelines .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) can determine bond lengths/angles. Challenges include low crystal quality due to hygroscopicity or polymorphism. Refinement using SHELXL incorporates restraints for disordered moieties (e.g., methoxyphenyl rotamers) and validates thermal parameters .
Q. How do structural modifications to the propanamide moiety influence biological activity or receptor binding?
- Methodological Answer :
- Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to study steric/electronic effects on target binding (e.g., adenosine A2B or dopamine D2 receptors).
- Use molecular docking (AutoDock Vina) to predict interactions with receptor active sites, followed by in vitro assays (e.g., cAMP accumulation for GPCR activity) .
Q. How can low synthetic yields (<30%) be addressed, and which purification strategies improve recovery?
- Methodological Answer :
- Optimization : Increase stoichiometric ratios of acyl chloride to amine (1.5:1) or switch to microwave-assisted synthesis for faster kinetics.
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar byproducts. Recrystallization in MEK/hexane (1:3) enhances crystal purity .
Q. How should conflicting data between NMR and HRMS be resolved during characterization?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
